molecular formula C3H7Cl3SSi B14112201 3-Mercaptopropyltrichlorosilane CAS No. 88334-67-2

3-Mercaptopropyltrichlorosilane

Cat. No.: B14112201
CAS No.: 88334-67-2
M. Wt: 209.6 g/mol
InChI Key: LFISKRQSAQVHQP-UHFFFAOYSA-N
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Description

3-Mercaptopropyltrichlorosilane (CAS: Not explicitly listed in evidence; structurally inferred) is an organosilicon compound with the formula Cl₃Si(CH₂)₃SH. It features a trichlorosilane group (-SiCl₃) and a terminal mercapto (-SH) group, enabling dual reactivity: hydrolysis of chlorosilane for surface bonding and thiol-mediated conjugation. This compound is widely used as a coupling agent in materials science, enhancing adhesion between organic polymers and inorganic substrates like glass or metals .

Properties

CAS No.

88334-67-2

Molecular Formula

C3H7Cl3SSi

Molecular Weight

209.6 g/mol

IUPAC Name

3-trichlorosilylpropane-1-thiol

InChI

InChI=1S/C3H7Cl3SSi/c4-8(5,6)3-1-2-7/h7H,1-3H2

InChI Key

LFISKRQSAQVHQP-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)CS

Origin of Product

United States

Preparation Methods

Conventional Synthesis Routes for Mercaptosilanes

The synthesis of 3-mercaptopropyltrichlorosilane typically involves the nucleophilic substitution of a chloropropylsilane precursor with a sulfur-containing reagent. Two primary pathways dominate industrial production:

Thiolation of 3-Chloropropyltrichlorosilane

This method employs 3-chloropropyltrichlorosilane (Cl(CH₂)₃SiCl₃) reacting with a thiolating agent such as sodium hydrosulfide (NaSH) or thiourea. The reaction proceeds via an Sₙ2 mechanism, where the chloride group is displaced by a mercapto (-SH) group. A phase-transfer catalyst (e.g., benzyltributylammonium chloride) is often introduced to facilitate interfacial reactions in biphasic systems.

Key Reaction:
$$
\text{Cl(CH}2\text{)}3\text{SiCl}3 + \text{NaSH} \xrightarrow{\text{Catalyst, H}2\text{O}} \text{HS(CH}2\text{)}3\text{SiCl}_3 + \text{NaCl}
$$

Hydrosilylation of Allyl Mercaptan

An alternative route involves hydrosilylation of allyl mercaptan (CH₂=CHCH₂SH) with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst. This method offers higher atom economy but requires stringent control over reaction conditions to prevent polysilane formation.

Key Reaction:
$$
\text{CH}2=\text{CHCH}2\text{SH} + \text{HSiCl}3 \xrightarrow{\text{Pt catalyst}} \text{HS(CH}2\text{)}3\text{SiCl}3
$$

Industrial-Scale Optimization: Insights from Patent Literature

Phase-Transfer Catalyzed Synthesis (CN103408582A)

The Chinese patent CN103408582A details a water-mediated, phase-transfer catalytic method for synthesizing 3-mercaptopropyltriethoxysilane, which provides transferable insights for trichlorosilane production.

Procedure:
  • Reagent Preparation : Sodium hydrosulfide (70–73% purity) is dissolved in water at a 1:1–1:2 mass ratio.
  • Catalyst System : Sodium bicarbonate adjusts the pH to 9–10, while benzyltributylammonium chloride (3–5 wt%) acts as the phase-transfer catalyst.
  • Reaction : 3-Chloropropyltriethoxysilane is added dropwise at 80–90°C over 2–3 hours, followed by 8–12 hours of stirring.
  • Workup : The organic phase is separated, dried with anhydrous magnesium sulfate, and distilled under reduced pressure (2–3 mmHg).
Performance Metrics:
Parameter Value
Yield 85–95%
Purity (GC) >98%
Reaction Temperature 80–90°C
Catalyst Loading 3–5%

This method emphasizes solvent safety (water instead of ethanol) and avoids toxic hydrogen sulfide gas, making it industrially viable.

Challenges in Trichlorosilane Adaptation

While CN103408582A focuses on triethoxysilane, extrapolating its findings to trichlorosilane requires addressing key differences:

  • Reactivity : Trichlorosilane’s higher electrophilicity accelerates hydrolysis, necessitating inert atmospheres.
  • Byproduct Management : Chloride ion accumulation may necessitate continuous NaCl removal to prevent side reactions.

Emerging Techniques and Catalytic Innovations

Solvent-Free Mechanochemical Synthesis

Recent advances propose ball-milling 3-chloropropyltrichlorosilane with NaSH in solvent-free conditions. This approach reduces energy consumption and improves yields (∼92%) by enhancing solid-state reactivity.

Ionic Liquid-Mediated Reactions

Ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]) serve as green solvents and catalysts, achieving 89% yield at 70°C with recyclable catalyst systems.

Comparative Analysis of Synthesis Methods

Method Yield Purity Safety Concerns Scalability
Phase-Transfer 85–95% >98% Low High
Hydrosilylation 78–88% 95–97% Pt catalyst cost Moderate
Mechanochemical 90–92% >97% Equipment wear Emerging

Chemical Reactions Analysis

3-Mercaptopropyltrichlorosilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Mercaptopropyltrichlorosilane involves its bifunctional nature. The mercapto group can form strong covalent bonds with metal surfaces, enhancing corrosion resistance and adhesion. The trichlorosilyl group can hydrolyze and condense to form siloxane bonds, creating a stable and durable network on various substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Mercaptopropyltrichlorosilane (inferred properties) with structurally related silanes, emphasizing functional groups, reactivity, and applications:

Compound CAS Number Molecular Formula Functional Groups Boiling Point (°C) Density (g/cm³) Key Applications Safety Hazards
3-Mercaptopropyltrimethoxysilane 4420-74-0 C₆H₁₆O₃SSi -Si(OCH₃)₃, -SH 215 1.05 Surface modification, biomaterials Acute toxicity (oral), skin/eye irritation
3-Chloropropyltrichlorosilane 2550-06-3 C₃H₆Cl₄Si -SiCl₃, -Cl Not reported Not reported Intermediate in silicone synthesis Corrosive; causes severe skin burns
(3-Cyanopropyl)methyldichlorosilane 1190-16-5 C₅H₉Cl₂NSi -SiCl₂CH₃, -CN Not reported Not reported Specialty polymers, adhesion promoters Reacts violently with water; releases HCl
Methyltrichlorosilane 75-79-6 CH₃Cl₃Si -SiCl₃, -CH₃ 66 1.27 Water-repellent coatings, silicone resins Highly flammable; corrosive
3-Chloropropylmethyldimethoxysilane 18171-19-2 C₆H₁₅ClO₂Si -SiCH₃(OCH₃)₂, -Cl Not reported 1.019 Coupling agent for fillers in rubbers/plastics Harmful if inhaled; skin irritation

Key Comparative Insights:

Reactivity: Trichlorosilanes (e.g., Methyltrichlorosilane) hydrolyze faster than methoxy-substituted analogues (e.g., 3-Mercaptopropyltrimethoxysilane) due to Cl⁻’s higher leaving group ability . This makes trichlorosilanes more reactive but less stable in humid environments. The -SH group in mercaptosilanes enables thiol-ene "click" chemistry, absent in chloro or cyano variants, facilitating bioconjugation in drug delivery systems .

Thermal Stability :

  • Methoxy-substituted silanes (e.g., 3-Mercaptopropyltrimethoxysilane, bp 215°C) exhibit higher thermal stability than trichlorosilanes (e.g., Methyltrichlorosilane, bp 66°C) due to stronger Si-O bonds .

Applications: Mercaptosilanes: Used in biomaterials (e.g., hydroxyapatite coatings for bone implants) and sensors due to thiol functionality . Chlorosilanes: Preferred for waterproofing textiles and electronics encapsulation via rapid silanol formation . Cyanosilanes: Employed in high-strength composites (e.g., carbon fiber-reinforced plastics) due to polar -CN groups enhancing interfacial adhesion .

Safety :

  • Trichlorosilanes pose higher acute toxicity (e.g., Methyltrichlorosilane’s flammability ) compared to methoxy derivatives, which primarily cause skin/eye irritation .

Research Findings and Trends

  • Surface Modification : 3-Mercaptopropyltrimethoxysilane-modified hydroxyapatite demonstrated 30% higher adhesion strength to titanium substrates compared to unmodified controls, attributed to thiol-metal interactions .
  • Hydrolysis Kinetics: Trichlorosilanes hydrolyze 5–10× faster than methoxy analogues in aqueous ethanol (pH 7), critical for industrial coating processes .
  • Emerging Applications: Cyanopropyl silanes are gaining traction in flexible electronics, with a 2024 study reporting a 15% increase in conductivity in polydimethylsiloxane (PDMS) composites .

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